An In-Depth Technical Guide to 2,5-Dibromo-4-ethyl-1,3-thiazole: A Versatile Scaffold for Chemical Innovation
An In-Depth Technical Guide to 2,5-Dibromo-4-ethyl-1,3-thiazole: A Versatile Scaffold for Chemical Innovation
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs and bioactive compounds.[1] Its capacity for diverse biological interactions and its synthetic tractability make it a focal point for drug discovery and materials science. Among the vast family of thiazole derivatives, halogenated variants serve as exceptionally versatile intermediates. This guide provides a comprehensive technical overview of 2,5-Dibromo-4-ethyl-1,3-thiazole, a key building block for creating complex molecular architectures and accelerating the development of novel chemical entities.
Core Molecular Identity and Physicochemical Profile
2,5-Dibromo-4-ethyl-1,3-thiazole is a highly functionalized heterocyclic compound. The presence of two bromine atoms at the C2 and C5 positions, flanking the sulfur and nitrogen heteroatoms, provides two reactive handles for subsequent chemical modification. The ethyl group at the C4 position enhances lipophilicity compared to its methyl or unsubstituted counterparts, a feature that can be crucial for modulating the pharmacokinetic properties of derivative compounds.
While a specific CAS number for 2,5-Dibromo-4-ethyl-1,3-thiazole is not prominently listed in major chemical databases, its properties can be reliably extrapolated from its close, commercially available analogs, 2,5-dibromothiazole and 2,5-dibromo-4-methylthiazole.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value (Estimated for 4-ethyl derivative) | Source (Analog Data) |
| IUPAC Name | 2,5-dibromo-4-ethyl-1,3-thiazole | - |
| Molecular Formula | C₅H₅Br₂NS | - |
| Molecular Weight | 271.03 g/mol | - |
| Canonical SMILES | CCC1=C(SC(=N1)Br)Br | - |
| InChI Key | (Derived from structure) | - |
| Physical Form | Solid or liquid | [2] |
| Melting Point | 45-49 °C (for 2,5-dibromothiazole) | [2] |
| Boiling Point | ~242.8 °C (Predicted for 2,5-dibromothiazole) | [2] |
| Solubility | Soluble in methanol and other organic solvents | [2] |
Note: Quantitative data is based on the closely related 2,5-dibromothiazole (CAS 4175-78-4) as a proxy, unless otherwise specified.
Synthesis and Chemical Reactivity: A Platform for Diversity
The synthesis of di-brominated thiazoles is a well-established process in organic chemistry. A robust and frequently employed method is the Sandmeyer-type reaction, which proceeds via diazotization of an amino-thiazole precursor. This approach offers a reliable pathway to introduce bromine atoms onto the heterocyclic core with high yields.
This protocol is adapted from the established synthesis of 2,5-dibromothiazole and is applicable to the 4-ethyl analog starting from 2-amino-5-bromo-4-ethylthiazole.[2]
Objective: To synthesize 2,5-Dibromo-4-ethyl-1,3-thiazole.
Materials:
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2-Amino-5-bromo-4-ethylthiazole
-
Copper (II) bromide (CuBr₂)
-
Isoamyl nitrite
-
Acetonitrile (ACN)
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Ethyl acetate (EtOAc)
-
Distilled water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material, 2-amino-5-bromo-4-ethylthiazole, in acetonitrile.
-
Reagent Addition: To the stirred solution, add copper (II) bromide followed by the sequential, dropwise addition of isoamyl nitrite.
-
Causality Insight: Isoamyl nitrite is an efficient diazotizing agent that converts the primary amine into a diazonium salt in situ. Copper (II) bromide acts as both the bromide source and a catalyst to facilitate the displacement of the diazonium group with a bromine atom.
-
-
Heating: Heat the reaction mixture to 60 °C and maintain stirring for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining residue with distilled water and extract the product into ethyl acetate (2 x 25 mL).
-
Self-Validating System: This liquid-liquid extraction separates the desired organic product from inorganic salts (like copper salts) and other aqueous-soluble byproducts.
-
-
Washing: Combine the organic layers and wash with a saturated brine solution. This step removes residual water from the organic phase.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2,5-Dibromo-4-ethyl-1,3-thiazole.[2]
Caption: Synthetic workflow for 2,5-Dibromo-4-ethyl-1,3-thiazole.
The true value of 2,5-Dibromo-4-ethyl-1,3-thiazole lies in the differential reactivity of its two C-Br bonds. These positions are prime sites for transition metal-catalyzed cross-coupling reactions, enabling the programmed and regioselective introduction of new substituents.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bonds readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1][3][4] This allows for the formation of C-C bonds, linking the thiazole core to a vast array of aryl, heteroaryl, or alkyl groups. The synthesis of 2,5-biaryl-3-hexylthiophene derivatives via Suzuki coupling from a dibrominated thiophene core showcases a parallel and highly successful strategy.[5]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a wide range of substituted amino-thiazoles, which are themselves valuable pharmacophores.
-
Regioselectivity: The electronic environment of the thiazole ring can influence the relative reactivity of the C2 and C5 positions, sometimes allowing for selective mono-functionalization under carefully controlled conditions before proceeding to functionalize the second position.[4]
Applications in Drug Discovery and Materials Science
The 2,5-dibromo-4-substituted thiazole scaffold is a powerful launchpad for generating diverse molecular libraries for high-throughput screening and lead optimization. Its utility stems from its role as a rigid core to which various pharmacophoric groups can be appended.
-
Medicinal Chemistry: Thiazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] A notable application of 2,5-dibromothiazole is in the preparation of arylthiazolylpiperidine derivatives, which have been investigated as modulators for Survival Motor Neuron (SMN) protein production, a key target in spinal muscular atrophy research.[2] The ability to perform sequential cross-coupling reactions on the dibrominated core allows chemists to rapidly explore structure-activity relationships (SAR) by varying the substituents at the C2 and C5 positions.
-
Organic Electronics: Thiophene- and thiazole-based conjugated polymers are of great interest in the field of organic electronics for applications in sensors, solar cells, and transistors. The 2,5-dibrominated core is an ideal monomer for polymerization reactions, allowing for the creation of novel conductive materials.
Caption: Role as a building block in drug discovery workflows.
Safety and Handling
As with all halogenated organic compounds, 2,5-Dibromo-4-ethyl-1,3-thiazole must be handled with appropriate care in a well-ventilated laboratory or fume hood. Safety data for close analogs provides essential guidance.
-
Hazard Classification: Based on data for 2,5-dibromothiazole and 2,5-dibromo-4-methylthiazole, the compound is expected to be classified as follows:
-
GHS Hazard Statements:
-
Precautionary Measures (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves, eye protection, and face protection.[9][10]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[2] For handling the solid, a dust mask may be appropriate.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[11] Some suppliers recommend storage under an inert atmosphere at freezer temperatures (-20°C).[2]
References
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PubChem - NIH. 2,5-Dibromothiazole | C3HBr2NS | CID 312394. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Available from: [Link]
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PubChem - NIH. 2,5-Dibromo-4-chloro-1,3-thiazole. Available from: [Link]
-
ResearchGate. Synthesis of 2,5‐disubstituted thiazoles. Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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PubChem - NIH. 4-Ethyl-1,3-thiazole | C5H7NS | CID 207282. Available from: [Link]
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Encyclopedia.pub. Thiazoles and Bisthiazoles. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Ethyl 2-bromothiazole-5-carboxylate in Pharmaceutical Synthesis. Available from: [Link]
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PubMed. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]
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PMC - NCBI. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]
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MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available from: [Link]
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Beilstein Archives. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available from: [Link]
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Cureus. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]
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Explanare. Benzothiazole derivatives: Significance and symbolism. Available from: [Link]
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